
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C21H27N3O2S and its molecular weight is 385.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group linked to a tetrahydronaphthalene moiety and a piperidine-pyridine unit. Its molecular formula is C20H26N2O2S with a molecular weight of 370.50 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
1. Antitumor Activity
Research has indicated that sulfonamide derivatives often exhibit significant antitumor properties. A study involving structurally similar compounds demonstrated that modifications in the piperidine and naphthalene rings can enhance cytotoxicity against cancer cell lines. For example, compounds with similar structures showed IC50 values ranging from 0.1 to 10 µM against various tumor types, indicating potent antitumor activity .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
A | HeLa | 0.5 |
B | MCF-7 | 2.0 |
C | A549 | 1.5 |
2. Antibacterial Activity
The antibacterial properties of sulfonamides are well-documented. The compound's efficacy against Gram-positive and Gram-negative bacteria has been evaluated through disc diffusion methods and broth microdilution assays. In one study, it exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Salmonella typhi | 128 |
3. Enzyme Inhibition
The compound has also been investigated for its ability to inhibit key enzymes involved in metabolic pathways. In particular, it has shown promise as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. The inhibition constant (Ki) was found to be approximately 0.5 µM, indicating strong enzyme interaction .
Case Studies and Research Findings
Case Study 1: Antitumor Screening
A series of analogs were synthesized based on the core structure of this compound. These analogs were tested against multiple cancer cell lines including lung (A549), breast (MCF-7), and cervical (HeLa). The results revealed a structure-activity relationship where substitutions on the piperidine ring significantly enhanced cytotoxicity.
Case Study 2: Antibacterial Efficacy
In a comparative study assessing the antibacterial properties of various sulfonamide derivatives, this compound was found to be among the most effective against multidrug-resistant strains of E. coli. The study highlighted the potential for this compound in developing new antibiotics .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, particularly those that are BRCA-deficient. The mechanism appears to involve the inhibition of poly(ADP-ribose) polymerase (PARP), an essential enzyme in DNA repair mechanisms.
Antibacterial Activity
The sulfonamide moiety in the compound has been linked to significant antibacterial effects. Studies have demonstrated that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's efficacy was measured using disk diffusion methods, showing substantial zones of inhibition compared to control groups.
Enzyme Inhibition
The compound has been tested for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. It exhibited a strong inhibitory action with an IC50 value of approximately 0.63 µM for AChE, indicating its potential utility in treating neurodegenerative diseases like Alzheimer's.
Case Study 1: Anticancer Efficacy
- Objective : Evaluate the anticancer effects on BRCA-deficient cancer cells.
- Methodology : Cell proliferation assays were conducted using various concentrations of the compound.
- Results : The compound significantly inhibited cell growth at low micromolar concentrations, supporting its potential as a targeted therapy for specific cancer types.
Case Study 2: Antibacterial Efficacy
- Objective : Assess antibacterial activity against common pathogens.
- Methodology : Disk diffusion method was employed against E. coli, S. aureus, and P. aeruginosa.
- Results : The compound showed significant zones of inhibition, indicating strong antibacterial properties.
Case Study 3: Enzyme Inhibition Analysis
- Objective : Investigate the inhibitory effect on acetylcholinesterase.
- Methodology : Enzyme assays were performed to determine IC50 values.
- Results : The compound demonstrated an IC50 value of 0.63 µM, indicating potent enzyme inhibitory activity.
Eigenschaften
IUPAC Name |
N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c25-27(26,21-6-5-18-3-1-2-4-19(18)15-21)23-16-17-9-13-24(14-10-17)20-7-11-22-12-8-20/h5-8,11-12,15,17,23H,1-4,9-10,13-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEZMYCLYVASQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.